molecular formula C7H8N4S2 B2359879 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol CAS No. 923161-95-9

1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol

Cat. No. B2359879
CAS RN: 923161-95-9
M. Wt: 212.29
InChI Key: DMJJFBTYTMIJHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(Thien-2-yl)naphtho[1,2-d]thiazole” involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol . The treatment of the resulting compound with an excess of P2S5 in anhydrous pyridine led to the corresponding thioamide . Oxidation of the latter with potassium ferricyanide in an alkaline medium according to the Jacobson method yielded 2-(thien-2-yl)naphtho[1,2-d]thiazole .


Molecular Structure Analysis

The molecular structure of “1-(2-Thien-2-ylethyl)piperazine” has a molecular weight of 196.32 .


Chemical Reactions Analysis

Thiophene, a component of these compounds, easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .


Physical And Chemical Properties Analysis

“1-(2-Thien-2-ylethyl)piperazine” is often found in the form of a white or off-white crystalline powder. It has a molecular weight of 196.32 .

Scientific Research Applications

El-Khateeb, A. Y., Hamed, S. E., & Elattar, K. M. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano [2,3-d]pyrimidine core. RSC Advances, 12, 11808-11842. Link

properties

IUPAC Name

1-(2-thiophen-2-ylethyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c12-7-8-9-10-11(7)4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJFBTYTMIJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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